2,2,2-Trichloroethyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C7H8Cl3NO3 and a molecular weight of 260.50 g/mol . . This compound is used in various scientific applications, particularly in the field of chromatography.
Preparation Methods
The synthesis of 2,2,2-Trichloroethyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Chemical Reactions Analysis
2,2,2-Trichloroethyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Scientific Research Applications
2,2,2-Trichloroethyl 5-oxo-L-prolinate is widely used in scientific research, particularly in the field of chromatography. It is used as a standard compound for the separation and analysis of various substances using high-performance liquid chromatography (HPLC) . The compound’s unique chemical properties make it suitable for use in pharmacokinetics studies and the isolation of impurities in preparative separation .
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 5-oxo-L-prolinate primarily involves its role as an ester. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol. In the case of this compound, hydrolysis would yield 5-oxo-L-proline and 2,2,2-trichloroethanol . The molecular targets and pathways involved in its action depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
2,2,2-Trichloroethyl 5-oxo-L-prolinate can be compared with other similar compounds such as:
Ethyl 5-oxo-L-prolinate: This compound is similar in structure but has an ethyl group instead of a trichloroethyl group.
Methyl 5-oxo-L-prolinate: This compound has a methyl group instead of a trichloroethyl group.
The uniqueness of this compound lies in its trichloroethyl group, which can influence its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
54778-36-8 |
---|---|
Molecular Formula |
C7H8Cl3NO3 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H8Cl3NO3/c8-7(9,10)3-14-6(13)4-1-2-5(12)11-4/h4H,1-3H2,(H,11,12)/t4-/m0/s1 |
InChI Key |
UHZBUEBSVFCHDH-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.